molecular formula C14H19NO3 B1325810 2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid CAS No. 951892-95-8

2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid

Cat. No.: B1325810
CAS No.: 951892-95-8
M. Wt: 249.3 g/mol
InChI Key: ZGJODSNYZLJFOV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the aromatic component, 3-(N,N-dimethylamino)benzaldehyde, which is then subjected to a series of reactions including aldol condensation, reduction, and oxidation to form the final product. The reaction conditions often involve the use of strong bases, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Nitro compounds and halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(N,N-Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.

    4-(Dimethylamino)benzoic acid: Shares the dimethylamino group and aromatic ring but differs in the aliphatic component.

    2,2-Dimethyl-4-phenyl-4-oxobutyric acid: Similar structure but lacks the dimethylamino group.

Uniqueness

2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid is unique due to the presence of both the dimethylamino group and the aliphatic ketone, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[3-(dimethylamino)phenyl]-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,13(17)18)9-12(16)10-6-5-7-11(8-10)15(3)4/h5-8H,9H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJODSNYZLJFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC(=CC=C1)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199664
Record name 3-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-95-8
Record name 3-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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